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Compound of Interest

Compound Name: Isofulminic acid

Cat. No.: B1206104

An in-depth guide to the discovery of isofulminic acid (HONC) through the synergistic
application of high-level quantum chemical calculations and precision rotational spectroscopy.
This document details the theoretical predictions, experimental protocols, and spectroscopic
data that led to the first definitive identification of this high-energy molecule.

Introduction: The Quest for Isofulminic Acid

The CHNO family of isomers, comprising isocyanic acid (HNCO), cyanic acid (HOCN), fulminic
acid (HCNO), and isofulminic acid (HONC), has long been a subject of significant interest in
chemistry and astrophysics.[1][2] These molecules are composed of the four most common
biogenic elements and serve as important benchmarks for understanding chemical bonding
and structure.[1] While HNCO, HOCN, and HCNO had been previously identified in the gas
phase, the most energetic and elusive isomer, isofulminic acid (HONC), remained undetected
until a combined theoretical and experimental effort successfully characterized it.[1][2]

Isofulminic acid is predicted to be the least stable of the four isomers, lying approximately 84
kcal/mol higher in energy than the most stable form, isocyanic acid (HNCO).[1][2][3] Its
definitive spectroscopic detection was accomplished through Fourier transform microwave
(FTM) spectroscopy, guided by sophisticated ab initio calculations.[1][3][4] This discovery not
only completed the spectroscopic characterization of the fundamental CHNO isomers but also
highlighted the power of rotational spectroscopy in identifying reactive and transient species.
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Theoretical Predictions: Paving the Way for
Discovery

Prior to its detection, high-level quantum chemical calculations were instrumental in predicting
the properties of HONC, which were crucial for guiding the laboratory search. The all-electron
coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] was
employed to determine the molecule's equilibrium geometry, rotational constants, and dipole
moment.[1][2]

These theoretical calculations predicted that HONC is an almost prolate symmetric top with a
large dipole moment, making it a strong candidate for detection by rotational spectroscopy.[1]
The predicted rotational constants were accurate enough to narrow the search window for the
experimentalists significantly.

Calculated Molecular Properties

The theoretical calculations provided key insights into the expected characteristics of
isofulminic acid.

Property Calculated Value Method/Basis Set

Relative Energy (above
+84.2 kcal/mol (29464 cm~1) CCSD(T)/aug-cc-pCVQZ

HNCO)
Dipole Moment (u) 3.487D CCSD(T)/cc-pCV5Z
Barrier to Linearity 47.9 kcal/mol (16761 cm™1) CCSD(T)/aug-cc-pCVQZ

Table 1: Theoretically predicted properties of isofulminic acid (HONC). Data sourced from
Mladenovic et al. (2009).[1][2]

CHNO Isomer Energy Relationship

The following diagram illustrates the theoretically calculated energy hierarchy of the four stable
CHNO isomers.

Figure 1. Energy hierarchy of the four CHNO isomers.
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Experimental Protocol: Detection via Rotational
Spectroscopy

The laboratory detection of isofulminic acid was achieved using a Fourier transform
microwave (FTM) spectrometer.[1][3] This technique is highly sensitive and provides the ultra-
high resolution necessary to resolve the rotational transitions and their hyperfine structure.

Generation of Isofulminic Acid

Isofulminic acid was synthesized in situ in a supersonic molecular beam. A precursor gas
mixture was subjected to a small electrical discharge within the throat of a supersonic nozzle.
The specific precursors used in the discovery experiment were not explicitly detailed in the
primary publication, but the method involves creating a plasma that allows for the formation of
exotic and high-energy species like HONC. The subsequent rapid expansion and cooling of the
gas mixture into a vacuum chamber stabilizes these transient molecules, allowing for their
spectroscopic measurement.

Spectroscopic Measurement

The experimental workflow for the detection and confirmation of HONC is outlined below.
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Figure 2. Experimental workflow for the discovery of HONC.
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e Supersonic Expansion: A gas mixture is pulsed into a high-vacuum chamber through a
nozzle, creating a supersonic molecular beam. This process cools the molecules to just a
few kelvins, simplifying the rotational spectrum by populating only the lowest energy levels.

e Microwave Excitation: A short, high-power microwave pulse is broadcast into the chamber,
polarizing the molecules that have a rotational transition resonant with the microwave
frequency.

» Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint
microwave signal (free induction decay). This signal is detected, amplified, and Fourier
transformed to yield a frequency-domain spectrum of extremely high resolution.

 |sotopic Substitution: To confirm the identification, the experiment was repeated using
precursors enriched with carbon-13, oxygen-18, and deuterium. The detection of the
corresponding isotopologues with their predicted shifts in rotational constants provided
unambiguous proof of the discovery of HONC.[1][4][5]

Results: Spectroscopic Data and Analysis

The fundamental rotational transitions for HONC and three of its isotopic species were detected
in the centimeter-wave band.[1][5] The high resolution of the FTM spectrometer allowed for the
measurement of the nitrogen and deuterium nuclear quadrupole hyperfine structure, further
confirming the molecular structure.

Rotational and Quadrupole Coupling Constants

The experimentally derived spectroscopic constants for the main isotopologue of HONC are
presented below and show excellent agreement with the theoretical predictions.
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Parameter Experimental Value (MHz)

Rotational Constants

A 490000 (estimated)
B 11361.3523(14)
C 11091.2290(14)

Quadrupole Coupling Constants

xaa (**N) 0.3854(21)
xbb (1*N) -1.4555(27)
xcc (**N) 1.0701(27)

Table 2: Experimental spectroscopic constants for the ground state of HONC. The A rotational
constant could not be determined from the measured Ka=0 transitions and is estimated from
theory. Uncertainties are given in parentheses in units of the last significant digit. Data sourced
from Mladenovic et al. (2009).[1]

Data for HONC Isotopologues

The detection of isotopic species was crucial for confirming the elemental composition and
structure of the molecule.

Isotopologue Bo (MHZz) Co (MHz)
HONC 11361.3523 11091.2290
H18ONC 10729.9806 10486.2709
HO®:NC 11342.3852 11073.4759
DONC 10373.1979 9970.5283

Table 3: Experimentally determined ground-state rotational constants (B and C) for HONC and
its isotopologues. Data sourced from Mladenovic et al. (2009).[1]
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Conclusion

The discovery of isofulminic acid was a landmark achievement, made possible by the close
integration of ab initio theory and experimental rotational spectroscopy.[1][2][3] The precise
predictions from quantum chemical calculations were essential in guiding the successful, high-
resolution microwave spectroscopy experiment. The collected data provide a definitive
characterization of this high-energy molecule and complete the set of the four fundamental
CHNO isomers. As a highly polar molecule, HONC is also a candidate for future detection in
interstellar space, which could provide new insights into the chemistry of star-forming regions.

[11(31[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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